molecular formula C16H12N4O5S B10915757 1-Ethyl-7-(3-nitrophenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

1-Ethyl-7-(3-nitrophenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B10915757
M. Wt: 372.4 g/mol
InChI Key: KRWOZXQEZPPGJE-UHFFFAOYSA-N
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Description

1-Ethyl-7-(3-nitrophenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-Ethyl-7-(3-nitrophenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the ethyl, nitrophenyl, oxo, sulfanyl, and carboxylic acid groups. Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Ethyl-7-(3-nitrophenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to modify the sulfanyl group, potentially converting it to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and pyrimidine moieties. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethyl-7-(3-nitrophenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 1-Ethyl-7-(3-nitrophenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

1-Ethyl-7-(3-nitrophenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:

    1-Ethyl-7-(3-nitrophenyl)-4-oxo-2-thioxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid: This compound has a similar structure but with a thioxo group instead of a sulfanyl group.

    1-Ethyl-7-(3-aminophenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid: This compound features an aminophenyl group instead of a nitrophenyl group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H12N4O5S

Molecular Weight

372.4 g/mol

IUPAC Name

1-ethyl-7-(3-nitrophenyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C16H12N4O5S/c1-2-19-13-12(14(21)18-16(19)26)10(15(22)23)7-11(17-13)8-4-3-5-9(6-8)20(24)25/h3-7H,2H2,1H3,(H,22,23)(H,18,21,26)

InChI Key

KRWOZXQEZPPGJE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O)C(=O)NC1=S

Origin of Product

United States

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